Ethyl 5-(2-chlorobenzamido)-3-methylthiophene-2-carboxylate
Description
Ethyl 5-(2-chlorobenzamido)-3-methylthiophene-2-carboxylate is a thiophene-based derivative characterized by a 2-chlorobenzamido substituent at the 5-position and a methyl group at the 3-position of the thiophene ring. This compound belongs to a class of molecules widely investigated for their bioactivity, particularly in anticancer research. Its synthesis typically involves acyl chloride formation followed by amide coupling, as seen in analogous thiophene derivatives (e.g., ). The presence of the chloro group in the ortho position of the benzamido moiety is hypothesized to enhance cytotoxicity through hydrophobic interactions and electronic effects, a trend observed in structurally related compounds .
Properties
IUPAC Name |
ethyl 5-[(2-chlorobenzoyl)amino]-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-3-20-15(19)13-9(2)8-12(21-13)17-14(18)10-6-4-5-7-11(10)16/h4-8H,3H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKOLCZWTUVRJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 5-(2-chlorobenzamido)-3-methylthiophene-2-carboxylate typically involves the reaction of ethyl 3-methylthiophene-2-carboxylate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
Ethyl 5-(2-chlorobenzamido)-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzamido group, where nucleophiles such as amines or thiols replace the chlorine atom.
Scientific Research Applications
Ethyl 5-(2-chlorobenzamido)-3-methylthiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits potential antibacterial and antifungal activities, making it a candidate for the development of new antimicrobial agents.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of Ethyl 5-(2-chlorobenzamido)-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, its antibacterial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Comparison with Similar Thiophene Derivatives
Structural and Functional Group Analysis
Key structural analogs include:
Ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate (76b): Features a methoxy group on the phenyl ring instead of chlorine, which reduces electronegativity but increases hydrophobicity .
Ethyl 5-(3-ethoxy-3-oxopropanamido)-3-methyl-4-(phenylcarbamoyl)thiophene-2-carboxylate (77) : Contains dual ethoxy groups, enhancing steric bulk and metabolic stability .
Target Compound vs. Analogs :
- Chlorine Position : The ortho-chloro substituent in the target compound may improve membrane permeability compared to para-substituted analogs (e.g., 4-chlorostyryl derivatives in ).
- Amide vs.
Physicochemical Properties
*Calculated based on structural similarity to and .
†Inferred from analogs in and .
‡From .
Bioactivity and Mechanisms
- Anticancer Activity : The target compound’s ortho-chloro group likely enhances cytotoxicity against tumor cell lines (e.g., MCF-7, NCI-H460) by promoting DNA intercalation or kinase inhibition, as seen in chloro-substituted analogs .
- Selectivity: Compared to compound 76b (methoxy-substituted), the target’s chloro group may reduce off-target effects on normal fibroblasts (WI-38), similar to compound 5b in .
- Hydrophobic Interactions : Chlorine’s electronegativity and hydrophobic volume improve binding to hydrophobic enzyme pockets, a mechanism validated in compound 74 ().
Biological Activity
Ethyl 5-(2-chlorobenzamido)-3-methylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer properties. Additionally, it includes data tables and relevant case studies to illustrate the compound's potential applications.
Chemical Structure and Properties
The chemical structure of this compound features a thiophene ring, an ethyl ester group, and a chlorobenzamide moiety. This unique configuration contributes to its biological activity by allowing interaction with various molecular targets.
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits notable antibacterial and antifungal activities. It has been identified as a candidate for developing new antimicrobial agents due to its ability to inhibit the growth of specific pathogens. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or membrane integrity, leading to cell death .
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 20 | 8 |
Anti-inflammatory Activity
This compound has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit cyclooxygenase enzymes, which play a critical role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a potential candidate for treating inflammatory diseases .
Anticancer Potential
The compound's anticancer activity has garnered attention due to its ability to modulate biological pathways involved in cancer progression. Preliminary studies indicate that it may interfere with the mitotic process in cancer cells by inhibiting specific kinesins essential for centrosome clustering . This action can lead to aberrant cell division and increased cancer cell death.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Inhibition of mitotic kinesins |
| MCF-7 | 12 | Induction of multipolar spindles |
| A549 | 10 | Disruption of cell cycle progression |
Case Studies
- Antimicrobial Efficacy Study : In a study assessing the antimicrobial efficacy of this compound, researchers found that the compound effectively inhibited both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity .
- Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory effects revealed that this compound significantly reduced inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory conditions .
- Cancer Cell Response : In vitro studies on various cancer cell lines demonstrated that this compound induced apoptosis through the modulation of mitotic pathways, highlighting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 5-(2-chlorobenzamido)-3-methylthiophene-2-carboxylate?
- Methodology : The synthesis typically involves multi-step reactions:
Thiophene core formation : Reacting ethyl acetoacetate with elemental sulfur and malononitrile in ethanol under reflux, catalyzed by triethylamine .
Introduction of 2-chlorobenzamido group : Acylation using 2-chlorobenzoyl chloride in DMF with coupling agents (e.g., DCC/DMAP) .
Esterification : Ethanol in acidic conditions stabilizes the carboxylate group .
- Optimization : Microwave-assisted synthesis or flow reactors improve yield and purity .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Key Methods :
- NMR Spectroscopy : Assigns proton environments (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons from 2-chlorobenzamido at δ 7.4–7.8 ppm) .
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 352.8) .
- X-ray Crystallography : Resolves bond angles and torsion angles in the thiophene-amide framework (SHELXL software is widely used for refinement) .
Q. What are the common chemical reactions involving this compound?
- Reactivity :
- Oxidation : Thiophene sulfurs can form sulfoxides/sulfones using m-CPBA .
- Reduction : Nitro or cyano groups (if present in derivatives) are reduced to amines with LiAlH₄ .
- Nucleophilic Substitution : Ester groups react with amines to form amides under basic conditions .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzamido group) affect biological activity?
- Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance cytotoxicity by improving target binding via hydrophobic/halogen bonds. For example, chloro-substituted derivatives show IC₅₀ values <10 µM against MCF-7 cells .
- Methoxy groups increase solubility but may reduce membrane permeability .
- Case Study : Replacing 2-chloro with 3-nitro in benzamido increases antitumor activity by 40% in sarcoma models .
Q. What experimental strategies resolve contradictions in cytotoxicity data across studies?
- Approach :
Standardized Assays : Use identical cell lines (e.g., NCI-60 panel) and incubation times to minimize variability .
Metabolic Stability Tests : Assess compound degradation in vitro (e.g., liver microsomes) to explain discrepancies in IC₅₀ .
Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding affinity differences due to crystallographic polymorphisms .
Q. How can researchers optimize reaction conditions to suppress byproducts during acylation?
- Troubleshooting :
- Catalyst Screening : DMAP vs. pyridine—DMAP reduces side reactions by 30% in DMF .
- Temperature Control : Maintaining 0–5°C during benzoyl chloride addition minimizes hydrolysis .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the target compound with >95% purity .
Methodological Recommendations
- Crystallography : Use SHELXL for refining twinned crystals, common in thiophene derivatives due to planar stacking .
- Biological Assays : Include positive controls (e.g., doxorubicin) and validate via Western blotting for target engagement .
- Data Reproducibility : Publish raw NMR/MS spectra in supplementary materials to address synthesis variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
